(4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine hydrochloride
Overview
Description
(4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine hydrochloride is a chemical compound that features a triazole ring attached to a phenyl group, which is further connected to a methanamine group
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to act as aromatase inhibitors . Aromatase is an enzyme involved in the biosynthesis of estrogens, and its inhibition can be beneficial in conditions like estrogen-dependent breast cancer.
Mode of Action
In the case of similar 1,2,4-triazole derivatives acting as aromatase inhibitors, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme .
Pharmacokinetics
The presence of the 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, potentially improving its physicochemical, pharmacological, and pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Attachment to Phenyl Group: The triazole ring is then attached to a phenyl group through a nucleophilic aromatic substitution reaction.
Introduction of Methanamine Group: The phenyl group is further functionalized with a methanamine group through a reductive amination reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or amides.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole derivative.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Introduction of various substituents onto the phenyl ring.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an antimicrobial agent.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential use in drug development, particularly as an antifungal or anticancer agent.
Industry:
- Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
- (4-(1H-1,2,3-Triazol-1-yl)phenyl)methanamine hydrochloride
- 4-(1H-1,2,4-Triazol-1-yl)phenol
- 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline
Comparison:
- (4-(1H-1,2,3-Triazol-1-yl)phenyl)methanamine hydrochloride: Similar structure but with a different triazole isomer, which may result in different chemical reactivity and biological activity.
- 4-(1H-1,2,4-Triazol-1-yl)phenol: Contains a hydroxyl group instead of a methanamine group, leading to different chemical properties and potential applications.
- 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline: Similar structure but with a different substitution pattern on the phenyl ring, which can affect its reactivity and interactions with biological targets.
This detailed article provides a comprehensive overview of (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[4-(1,2,4-triazol-1-yl)phenyl]methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.ClH/c10-5-8-1-3-9(4-2-8)13-7-11-6-12-13;/h1-4,6-7H,5,10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVRTXPEJQCVOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)N2C=NC=N2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1107633-38-4 | |
Record name | Benzenemethanamine, 4-(1H-1,2,4-triazol-1-yl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1107633-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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